1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE
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Overview
Description
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is part of the imidazolidin-2-one family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates .
Preparation Methods
The synthesis of 1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE can be achieved through several routes. One common method involves the direct incorporation of the carbonyl group into 1,2-diamines . Another approach is the diamination of olefins, which involves the addition of nitrogen groups to olefins . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also used to synthesize this compound . Industrial production methods often employ metal catalysis and organocatalysis to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like carbon monoxide and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the direct carbonylation with carbon monoxide can lead to the formation of imidazolidin-2-ones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in the development of new drugs . Additionally, it is used in industrial applications, such as the production of chiral auxiliaries for asymmetric transformations .
Mechanism of Action
The mechanism of action of 1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-BENZYL-3-(2-CHLOROACETYL)IMIDAZOLIDIN-2-ONE can be compared with other similar compounds, such as 1-benzyl-3-(chloroacetyl)imidazolidin-2-one and other imidazolidin-2-one derivatives . These compounds share similar structural motifs but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in various fields .
Properties
IUPAC Name |
1-benzyl-3-(2-chloroacetyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)15-7-6-14(12(15)17)9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQROFOGLWSTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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